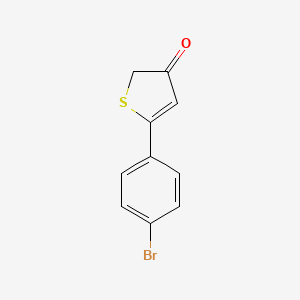

5-(4-Bromophenyl)thiophen-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrOS |

|---|---|

Molecular Weight |

255.13 g/mol |

IUPAC Name |

5-(4-bromophenyl)thiophen-3-one |

InChI |

InChI=1S/C10H7BrOS/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-5H,6H2 |

InChI Key |

PJRNLMSDCSXNOX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C=C(S1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Contextualization Within Thiophene 3 One Derivative Research

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. nih.govwikipedia.org Its derivatives are integral to a vast array of applications, from pharmaceuticals to materials science. nih.govnih.gov The introduction of a ketone group at the 3-position of the thiophene ring to form thiophene-3-one fundamentally alters the electronic properties and reactivity of the core structure. ontosight.ai This modification creates a versatile scaffold for further chemical elaboration.

Significance in Heterocyclic Compound Synthesis Methodologies

The synthesis of heterocyclic compounds is a central theme in organic chemistry, driven by the prevalence of these structures in natural products and pharmaceutical agents. tandfonline.comacs.org Thiophene-3-one derivatives, including 5-(4-Bromophenyl)thiophen-3-one, serve as valuable building blocks in the de novo synthesis of more complex heterocyclic systems. acs.org The reactivity of the ketone and the potential for functionalization at various positions on the thiophene (B33073) and phenyl rings offer multiple avenues for cyclization and annulation reactions.

For instance, the ketone functionality can undergo condensation reactions with various nucleophiles to form new rings. The bromine atom on the phenyl group provides a handle for metal-catalyzed cross-coupling reactions, enabling the construction of biaryl systems or the attachment of other heterocyclic moieties. jcu.edu.au These synthetic strategies are fundamental to the creation of novel molecular architectures with potentially unique biological or material properties.

Current Research Landscape for Bromophenyl Thiophenones and Identified Research Gaps

Current research on bromophenyl thiophenones is multifaceted, with significant efforts directed towards their synthesis and exploration of their biological activities. The substitution pattern on the thiophene (B33073) and phenyl rings is a key area of investigation, as it profoundly influences the compound's properties. nih.govmdpi.com For example, the position of the bromine atom and the presence of other substituents can modulate the electronic nature of the molecule, which in turn affects its reactivity and interaction with biological targets. nih.gov

While the synthesis of various bromophenyl-substituted thiophenes has been reported, there is a comparative lack of in-depth studies specifically on the 3-oxo derivatives. Much of the existing literature focuses on thiophenes with other substitution patterns or functional groups. researchgate.netsigmaaldrich.com This represents a significant research gap. A systematic exploration of the synthesis, reactivity, and properties of a wider range of 5-(4-Bromophenyl)thiophen-3-one analogs is needed to fully unlock their potential.

Furthermore, while the biological activities of many thiophene derivatives have been investigated, including their antimicrobial, anti-inflammatory, and anticancer properties, the specific biological profile of this compound remains largely unexplored. nih.govencyclopedia.pub Detailed structure-activity relationship (SAR) studies are required to understand how the unique combination of the thiophen-3-one core and the bromophenyl substituent contributes to any observed biological effects.

Broad Research Trajectories and Potential Academic Impact of 5 4 Bromophenyl Thiophen 3 One Studies

Contemporary Synthetic Routes to this compound

The construction of the this compound scaffold can be approached through various synthetic strategies. These generally involve either the formation of the thiophenone ring from acyclic precursors or the modification of a pre-existing thiophene (B33073) or thiophenone ring system.

Palladium-Catalyzed Coupling Strategies for Thiophenone Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful tool for the introduction of the 4-bromophenyl group onto a thiophene or thiophenone precursor. The direct C-H arylation of thiophenes represents an atom-economical approach. Ligand-less palladium acetate (B1210297) has been shown to be an efficient catalyst for the direct 5-arylation of thiophene derivatives with aryl bromides. rsc.org This method often requires low catalyst loadings to avoid the formation of inactive palladium black. rsc.org While this has been demonstrated for various thiophenes, its direct application to a pre-formed thiophen-3-one ring would need to consider the reactivity and stability of the ketone functionality under the reaction conditions.

A plausible route to this compound could involve a Suzuki-Miyaura coupling reaction. This would typically involve the coupling of a 5-halothiophen-3-one derivative with 4-bromophenylboronic acid. The synthesis of various aryl-substituted thiophenes has been successfully achieved using Suzuki-Miyaura coupling, demonstrating the versatility of this reaction for forming carbon-carbon bonds with thiophene rings. acs.org The synthesis of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids has been reported, showcasing the feasibility of attaching aryl groups to a brominated thiophene core. d-nb.info

Table 1: Examples of Palladium-Catalyzed Arylation of Thiophene Derivatives

| Thiophene Substrate | Arylating Agent | Catalyst System | Product | Reference |

| Thiophene | Aryl Bromide | Pd(OAc)₂ | 5-Arylthiophene | rsc.org |

| 2-Bromothiophene | Arylboronic Acid | Pd Catalyst | 2-Arylthiophene | acs.org |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic Acid | Pd(0) | 2-(Bromomethyl)-5-aryl-thiophene | d-nb.info |

| 3-(Methylsulfinyl)thiophene | Aryl Bromide | Pd(OAc)₂ | 2-Aryl-3-(methylsulfinyl)thiophene | acs.org |

| This table is for illustrative purposes and does not contain data for the direct synthesis of this compound. |

Cyclization Reactions in the Formation of the Thiophenone Core

The formation of the thiophenone ring itself is a critical step in the synthesis of the target molecule. Several classical and modern cyclization methods are available for the synthesis of thiophenes and their derivatives, which can be adapted for thiophen-3-ones.

The Paal-Knorr thiophene synthesis is a well-established method that involves the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.orgquimicaorganica.orgwikipedia.orgderpharmachemica.com To synthesize a thiophen-3-one derivative, a suitably substituted 1,4-dicarbonyl precursor would be required. The mechanism is thought to involve the formation of a thioketone intermediate, followed by tautomerization, cyclization, and dehydration. quimicaorganica.org

The Fiesselmann thiophene synthesis provides a route to 3-hydroxythiophene derivatives through the condensation of thioglycolic acid esters with α,β-acetylenic esters. derpharmachemica.comwikipedia.org The resulting 3-hydroxythiophene can then be oxidized to the corresponding thiophen-3-one. This method offers a high degree of flexibility in the substitution pattern of the final product. The reaction proceeds via a base-catalyzed 1,4-conjugate addition, followed by a Dieckmann-type condensation. researchgate.net

More contemporary methods involve the cyclization of functionalized alkynes. For instance, the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols can produce substituted thiophenes. mdpi.com Additionally, iodine-induced 5-endo-dig cyclization of similar precursors can also yield thiophene derivatives. mdpi.com These methods provide a regioselective means to construct the thiophene ring.

Regioselective Synthesis Approaches for Bromophenyl Substitution

Achieving the desired regiochemistry, with the 4-bromophenyl group at the 5-position of the thiophen-3-one ring, is a key challenge. Several strategies can be employed to control the regioselectivity of the substitution.

One approach involves the use of directing groups. For example, an amide group at the 2-position of a thiophene ring can direct lithiation to the 3-position, allowing for subsequent functionalization at that site. mdpi.com While this directs substitution at the 3-position, similar principles could be applied to direct functionalization at other positions by careful choice of substrate and directing group.

Another strategy is to utilize a pre-functionalized thiophene precursor where the desired substitution pattern is already established. For instance, starting with a 2-substituted thiophene can often direct electrophilic substitution or metal-catalyzed coupling to the 5-position due to the electronic nature of the thiophene ring. The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a series of regioselective lithiation and bromination steps, demonstrating precise control over the substitution pattern of a polysubstituted thiophene. mdpi.comresearchgate.net

Stereochemical Control and Diastereoselectivity in Analogous Thiophenone Syntheses

While this compound itself is achiral, the synthesis of its chiral analogs or the use of stereoselective reactions in its synthesis can be of interest for creating more complex molecules. The principles of stereoselective synthesis, which focus on controlling the three-dimensional arrangement of atoms, are crucial in modern organic chemistry. thieme.deyoutube.com

In the context of thiophenone synthesis, stereochemical control might be relevant when introducing substituents on the thiophenone ring that create stereocenters. For example, the reduction of the ketone in a thiophenone derivative can lead to a chiral alcohol, and the stereoselectivity of this reduction can be controlled using chiral reducing agents.

Furthermore, if the synthesis proceeds through a dihydrothiophene intermediate, the stereochemistry of the substituents on this ring can be controlled. For example, the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles has been reported, where the relative stereochemistry of the substituents was established during the cyclization step. nih.gov Such stereochemical control in related systems can provide insights into potential strategies for the stereoselective synthesis of thiophenone analogs.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing new, more efficient synthetic routes.

Investigation of Reaction Intermediates via Advanced Techniques

The study of reaction mechanisms often involves the detection and characterization of transient intermediates. In palladium-catalyzed reactions, for example, the catalytic cycle involves various palladium species, such as oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors. youtube.com The isolation and characterization of these intermediates can provide direct evidence for the proposed mechanism.

In the context of thiophene synthesis, mechanistic studies of the Paal-Knorr reaction have suggested that the reaction does not necessarily proceed through a furan (B31954) intermediate, but rather through the formation of a bis-thioketone. organic-chemistry.org Similarly, EPR experiments have been used to identify the trisulfur (B1217805) radical anion as a key intermediate in the synthesis of thiophenes from 1,3-diynes and elemental sulfur. organic-chemistry.org

For the synthesis of the target molecule, advanced techniques such as in-situ IR spectroscopy, NMR spectroscopy, and mass spectrometry could be employed to monitor the reaction progress and identify key intermediates. For example, in the palladium-catalyzed arylation of 3-(methylsulfinyl)thiophenes, the mechanism is believed to proceed through a palladacycle intermediate. acs.org Similar intermediates could be postulated and investigated in the synthesis of this compound. The synthesis of thiazoles from propargyl alcohols and thioamides is proposed to proceed through an allene (B1206475) intermediate, which undergoes a regioselective 5-exo dig cyclization. nih.gov The study of such mechanistic pathways in related heterocyclic systems can provide valuable models for understanding the formation of the thiophenone ring.

Table 2: Investigated Intermediates in Thiophene and Related Heterocycle Syntheses

| Reaction | Proposed/Investigated Intermediate | Investigative Technique | Reference |

| Paal-Knorr Thiophene Synthesis | Bis-thioketone | Mechanistic Studies | organic-chemistry.org |

| Thiophene Synthesis from 1,3-Diynes | Trisulfur radical anion | EPR Spectroscopy | organic-chemistry.org |

| Palladium-Catalyzed Arylation of 3-(Methylsulfinyl)thiophenes | Palladacycle | Mechanistic Studies | acs.org |

| Thiazole Synthesis from Propargyl Alcohols | Allene intermediate | Mechanistic Proposal | nih.gov |

| This table is for illustrative purposes and does not contain data for the direct synthesis of this compound. |

Kinetic and Thermodynamic Studies of Synthetic Pathways

The synthesis of substituted thiophenes and their isomers can often lead to a mixture of products. The final product distribution is governed by the principles of kinetic and thermodynamic control. While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively detailed in the literature, general principles derived from related heterocyclic syntheses can be applied.

In many synthetic pathways leading to substituted heterocycles, the reaction conditions play a crucial role in determining the dominant isomer. A kinetically controlled reaction, typically occurring at lower temperatures and for shorter reaction times, will favor the product that is formed fastest, i.e., the one with the lowest activation energy. Conversely, a thermodynamically controlled reaction, usually carried out at higher temperatures and for longer durations, will favor the most stable product.

For the synthesis of thiophenones, the choice of starting materials, catalyst, and reaction conditions can influence the regioselectivity of the final product. For instance, in reactions involving cyclization, different ring-closing pathways may be accessible, each with its own kinetic and thermodynamic profile. The substitution pattern on the aromatic ring, in this case, the 4-bromophenyl group, can also exert electronic effects that influence the reaction pathway.

| Parameter | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Reaction Temperature | Low | High |

| Reaction Time | Short | Long |

| Favored Product | Product with the lowest activation energy for its formation | The most stable product |

| Reversibility | Often irreversible or quasi-irreversible | Reversible, allowing equilibrium to be established |

| Potential Outcome for Thiophenone Synthesis | May favor the formation of a less stable isomer | Favors the formation of the most stable thiophenone isomer |

Computational Insights into Transition State Geometries and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting the stability of intermediates, and calculating the energetics of transition states. researchgate.net While specific computational studies on the synthesis of this compound are not widely published, DFT studies on related thiophene derivatives provide a framework for understanding the factors that govern their formation. researchgate.nettandfonline.com

| Parameter | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | The change in enthalpy required to reach the transition state. | 15 - 25 |

| ΔS‡ (Entropy of Activation) | The change in entropy upon reaching the transition state. Often negative for associative steps. | -10 to -20 (cal/mol·K) |

| ΔG‡ (Gibbs Free Energy of Activation) | The overall energy barrier for the reaction at a given temperature. Determines the reaction rate. | 20 - 30 |

| ΔG° (Gibbs Free Energy of Reaction) | The overall free energy change of the reaction. A negative value indicates a spontaneous reaction. | -5 to -15 |

Optimization of Synthetic Yields and Purity for Research Applications

Process Intensification Strategies in Thiophenone Synthesis

Process intensification involves the development of innovative technologies to improve the efficiency, safety, and sustainability of chemical processes. numberanalytics.com These strategies aim to reduce equipment size, energy consumption, and waste generation. For the synthesis of fine chemicals like this compound, process intensification can offer significant advantages over traditional batch methods. orientjchem.org

Microreactors, for example, offer enhanced heat and mass transfer due to their high surface-area-to-volume ratio, leading to better temperature control and mixing. numberanalytics.comorientjchem.org This can result in higher yields, fewer byproducts, and improved safety, particularly for highly exothermic or fast reactions. Membrane reactors, which integrate reaction and separation into a single unit, can also be employed to improve conversion by continuously removing products. numberanalytics.com Reactive distillation is another process intensification technique that combines reaction and distillation, which can be advantageous for equilibrium-limited reactions. numberanalytics.com

| Parameter | Conventional Batch Reactor | Intensified Process (e.g., Microreactor) |

|---|---|---|

| Heat Transfer | Limited by surface area | Excellent, rapid heat dissipation |

| Mass Transfer | Dependent on stirring efficiency | Enhanced due to short diffusion distances |

| Reaction Time | Hours to days | Seconds to minutes |

| Yield and Selectivity | Variable, potential for side reactions | Often higher and more selective |

| Scalability | Can be challenging | Easier to scale out by numbering up |

Advanced Purification Techniques for High Purity Compound Isolation

Obtaining high-purity chemical compounds is crucial for their use in research and development. For thiophene derivatives, several advanced purification techniques can be employed to remove impurities such as starting materials, reagents, and side products. google.com

Crystallization is a powerful method for purifying solid compounds. A patent on the purification of thiophenes describes a process of precipitating the thiophene from a solution by cooling it below its melting point. google.com This technique can be highly effective in achieving high purity, often exceeding 99%. google.com The choice of solvent or solvent mixture is critical for successful crystallization, as it should dissolve the compound at a higher temperature and allow for its precipitation upon cooling, while keeping impurities dissolved.

Chromatographic techniques are also widely used for the purification of organic compounds. Flash column chromatography, using a solid stationary phase like silica (B1680970) gel and a liquid mobile phase, is a standard method in research laboratories. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed, offering higher resolution and the ability to isolate compounds with very similar polarities.

| Technique | Principle | Applicability |

|---|---|---|

| Solution Crystallization at Low Temperature | Difference in solubility of the compound and impurities at different temperatures. google.com | Effective for solid compounds to achieve high purity. google.com |

| Flash Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Standard technique for routine purification of reaction mixtures. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a liquid phase under high pressure. | For difficult separations and to obtain very high purity material. |

| Sublimation | Phase transition from solid to gas, followed by deposition back to a solid. | Suitable for thermally stable solids with a sufficiently high vapor pressure. |

Elucidation of Molecular and Electronic Structure via High-Resolution Spectroscopic Methods

High-resolution spectroscopic techniques are indispensable for determining the precise molecular and electronic structure of organic compounds. The analysis of this compound would involve a suite of methods to probe its nuclear environment, vibrational modes, electronic transitions, and mass characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for mapping the carbon and proton framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the 4-bromophenyl ring and the protons on the thiophenone ring. The 4-bromophenyl group would typically present as an AA'BB' system, appearing as two doublets in the aromatic region (approximately 7.5-7.8 ppm). The protons on the thiophenone ring would have chemical shifts influenced by the adjacent sulfur atom and carbonyl group. The proton at the C2 position is expected to be a singlet, while the methylene (B1212753) protons at the C4 position would also likely appear as a singlet.

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon (C=O) at a downfield shift, typically in the range of 190-200 ppm. The carbon atom attached to the bromine (C-Br) would appear around 125-130 ppm. Other aromatic and heterocyclic carbons would resonate between 120-145 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the phenyl and thiophenone rings mdpi.com. Solid-state NMR could provide insights into the molecular conformation and packing in the solid phase, revealing information about intermolecular interactions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~195 |

| C-Br | - | ~128 |

| Phenyl C-H (ortho to Br) | ~7.65 (d) | ~132 |

| Phenyl C-H (meta to Br) | ~7.75 (d) | ~130 |

| Phenyl C (ipso) | - | ~135 |

| Thiophene C2-H | ~7.90 (s) | ~140 |

| Thiophene C4-H₂ | ~4.10 (s) | ~45 |

| Thiophene C5 | - | ~150 |

| Thiophene C-S | - | ~138 |

| Note: Predicted values are based on analyses of similar structures and standard chemical shift ranges. d = doublet, s = singlet. |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the bonding structure and conformational properties of a molecule. For this compound, key vibrational modes would include the C=O stretch, C-S bond vibrations, aromatic C=C stretches, and the C-Br stretch.

The most intense and characteristic peak in the FTIR spectrum is expected to be the carbonyl (C=O) stretching vibration, anticipated in the region of 1700-1740 cm⁻¹, similar to that observed for tetrahydrothiophen-3-one (B87284) chemicalbook.com. Aromatic C=C stretching vibrations from the phenyl and thiophene rings would appear in the 1450-1600 cm⁻¹ range. The C-S stretching modes of the thiophene ring are typically weaker and found between 600-800 cm⁻¹ rasayanjournal.co.in. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ region.

Theoretical calculations using Density Functional Theory (DFT) are often employed to compute the vibrational frequencies. Correlation of these theoretical spectra with experimental FTIR and Raman data allows for a detailed and accurate assignment of the fundamental vibrational modes researchgate.netresearchgate.net.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 2950-2850 | FTIR, Raman |

| Carbonyl (C=O) Stretch | 1740-1700 | FTIR (Strong) |

| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |

| C-S Stretch | 800-600 | Raman, FTIR (Weak) |

| C-Br Stretch | 650-500 | Raman, FTIR |

| Note: Ranges are based on characteristic frequencies for the respective functional groups. |

Electronic spectroscopy (UV-Visible) provides information on the electronic transitions within a molecule. The conjugated system of this compound, comprising the phenyl ring and the enone system within the thiophene ring, is expected to give rise to distinct absorption bands.

The UV-Vis spectrum would likely exhibit strong absorptions corresponding to π→π* transitions associated with the aromatic and heterocyclic rings, typically observed in the 250-350 nm range. A weaker absorption band at a longer wavelength, corresponding to the n→π* transition of the carbonyl group, may also be present. The specific absorption maxima (λ_max) and molar absorptivity are sensitive to the solvent environment. While detailed fluorescence or phosphorescence data is not available, related thiophene-based systems are known to exhibit emission, the characteristics of which would depend on the nature of the lowest excited state nih.gov.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound. For this compound (C₁₀H₇BrOS), the molecular weight is 254.96 g/mol .

A key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).

The fragmentation pathways under electron impact would likely involve characteristic losses. Plausible fragmentation includes the loss of a carbonyl group (CO), the bromine atom (Br), or cleavage of the bond between the phenyl and thiophene rings, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₀H₇⁷⁹BrOS]⁺ | 254.95 | Molecular Ion |

| [M+2]⁺ | [C₁₀H₇⁸¹BrOS]⁺ | 256.95 | Molecular Ion (Isotope) |

| [M-CO]⁺ | [C₉H₇BrS]⁺ | 226.95 | Loss of carbonyl group |

| [M-Br]⁺ | [C₁₀H₇OS]⁺ | 175.02 | Loss of bromine radical |

| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | 154.95 | Bromophenyl cation |

| Note: m/z values correspond to the most abundant isotopes (excluding the M+2 peak). |

Crystallographic Studies for Solid-State Architectures

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.

As of now, a published single-crystal X-ray structure for this compound is not available in open literature. However, analysis of closely related structures, such as bromophenyl-substituted furanones and pyrazoles, allows for a prediction of the likely structural features researchgate.netcardiff.ac.uk.

A diffraction study would determine precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. It would reveal the planarity of the thiophene and phenyl rings and the dihedral angle between them.

Furthermore, the crystal packing would be elucidated, showing the arrangement of molecules in the unit cell. Key intermolecular interactions that might be observed include C-H···O hydrogen bonds involving the carbonyl oxygen, potential π-π stacking between the aromatic rings, and halogen bonding involving the bromine atom. These non-covalent interactions are crucial in dictating the supramolecular architecture of the compound in the solid state.

Polymorphism and Co-crystallization Research of Thiophenone Derivatives

The solid-state structure of active pharmaceutical ingredients (APIs) and functional organic materials is crucial as it dictates key physical properties such as solubility, stability, and bioavailability. Thiophene derivatives, a significant class of heterocyclic compounds, are known to exist in various physical forms, including amorphous states and different crystalline polymorphs google.com. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical area of study. Different polymorphs of the same compound can exhibit distinct melting points, spectroscopic signatures, and dissolution rates google.com. While specific polymorphic studies on this compound are not widely documented, the structural motifs present in the molecule allow for a high likelihood of polymorphic behavior.

Co-crystallization has emerged as a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. A co-crystal is a crystalline material composed of two or more different molecules, typically an API and a co-crystal former, held together in the same crystal lattice by non-covalent interactions google.com. The formation of co-crystals can be driven by grinding, heating, or solution-based methods google.com.

For this compound, the potential for co-crystal formation is significant due to its array of functional groups capable of participating in intermolecular interactions. The thiophene ring, the ketone group, and the bromophenyl moiety can all engage in hydrogen bonding, halogen bonding, and other supramolecular synthons google.comjustia.com. The selection of an appropriate co-crystal former is key, and it should possess complementary functional groups.

Based on established principles of crystal engineering and common co-crystal formers, a variety of compounds could potentially form co-crystals with this compound. The ketone group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-stacking. The bromine atom is a potent halogen bond donor.

| Potential Co-crystal Former Class | Relevant Functional Group | Interaction with this compound | Reference |

|---|---|---|---|

| Carboxylic Acids | -COOH | Hydrogen bonding with the ketone group (C=O···H-O) | google.com |

| Amides | -CONH2 | Hydrogen bonding with the ketone group (C=O···H-N) | google.comjustia.com |

| Pyridines | Pyridyl-N | Halogen bonding with the bromine atom (C-Br···N) | acs.orgacs.org |

| Phenols | -OH | Hydrogen bonding with the ketone group (C=O···H-O) | justia.com |

| Other N-heterocycles (e.g., Imidazole) | Imidazolyl-N | Hydrogen bonding or halogen bonding | google.comjustia.com |

Supramolecular Interactions and Crystal Packing Analysis in the Solid State

The crystal packing of this compound is governed by a sophisticated interplay of directional intermolecular forces. Analysis of these interactions is fundamental to understanding its solid-state behavior and for designing novel crystalline forms. The primary interactions expected to dictate the supramolecular assembly include halogen bonds, chalcogen bonds, hydrogen bonds, and π-interactions.

Halogen and Chalcogen Bonding: The presence of a bromine atom on the phenyl ring makes halogen bonding a highly probable and significant structure-directing interaction. Halogen bonds (C–Br···X, where X is a Lewis base like N, O, or S) are highly directional and can be exploited in crystal design acs.orgacs.org. Studies on other halogenated thiophene derivatives have confirmed the concomitant action of halogen and chalcogen bonds in their self-assembly acs.orgacs.org. The sulfur atom in the thiophene ring can act as a chalcogen bond acceptor, forming, for instance, N···S interactions that contribute to the stability of the crystal lattice acs.org.

Hydrogen Bonding: Although lacking classical hydrogen bond donors, this compound can participate in weaker C–H···O hydrogen bonds. The ketone oxygen is a potent hydrogen bond acceptor, and interactions with activated C-H donors on adjacent thiophene or phenyl rings are expected. Such C–H···O/S interactions have been observed to link molecules into larger supramolecular assemblies in related thiophene structures nih.gov.

π-Interactions: The two aromatic systems, the thiophene and bromophenyl rings, are capable of engaging in π–π stacking and C–H···π interactions. These forces are crucial for the stabilization of the crystal packing, often leading to stacked molecular arrangements researchgate.net. In a structurally related chalcone, 1-(4-bromophenyl)-3-(2-thienyl)prop-2-en-1-one, the crystal packing is stabilized by a combination of weak intermolecular C–H···π interactions involving both the thiophene and benzene (B151609) rings researchgate.net.

Hirshfeld Surface Analysis Insights: While a specific Hirshfeld surface analysis for this compound is not available, data from analogous structures provide valuable predictions. For instance, in the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, Hirshfeld analysis reveals that Br···H/H···Br contacts account for a significant portion (20.5%) of the intermolecular interactions uzh.ch. Other notable contacts include H···H (17.6%), C···H (12.0%), and N···H (10.8%), alongside contributions from Br···C, S···O, and Br···Br contacts uzh.ch. This highlights the importance of the bromine atom in directing the crystal packing.

A summary of the probable interactions influencing the solid-state structure of this compound is presented below.

| Interaction Type | Donor Group | Acceptor Group | Significance |

|---|---|---|---|

| Halogen Bond | C-Br (on phenyl ring) | Ketone O, Thiophene S, N-atom of co-former | Highly directional, key for structure-directing |

| Chalcogen Bond | Thiophene S | N or O atoms of adjacent molecules | Contributes to supramolecular assembly in S-heterocycles |

| Hydrogen Bond | Aromatic C-H | Ketone C=O | Stabilizes local packing motifs |

| π–π Stacking | Thiophene/Phenyl Ring | Thiophene/Phenyl Ring | Leads to formation of stacked columnar structures |

| C–H···π Interaction | Aromatic C-H | Thiophene/Phenyl Ring | Provides additional stabilization to the crystal lattice |

| Other van der Waals Forces | Br, S, C, H | Br, S, C, H | Contribute to overall packing efficiency (e.g., Br···S, Br···Br) |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these methods could provide a wealth of information.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A DFT study of this compound would typically involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT calculations can map the electron density surface and determine the distribution of partial charges on each atom. This would reveal the electrophilic and nucleophilic sites within the molecule, offering predictions about its reactivity in various chemical reactions. For instance, the carbonyl group and the bromine atom would likely be identified as regions of significant electronic interest.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could be employed to perform a more rigorous analysis of the energy landscape of this compound. This would involve locating and characterizing stationary points on the potential energy surface, including minima corresponding to stable conformers and transition states for conformational changes or reactions.

Calculations of excited state properties, using methods like Time-Dependent DFT (TD-DFT) or more advanced ab initio techniques, would be invaluable for understanding the molecule's response to light. This could predict its absorption and emission spectra, providing insights into its potential applications in materials science or as a photochemically active compound.

The presence of a single bond connecting the thiophene ring to the bromophenyl group allows for rotational freedom, leading to different possible conformations. Computational modeling could be used to perform a systematic conformational search to identify the most stable spatial arrangement of the molecule. By calculating the relative energies of different conformers, researchers could predict the dominant structure of the molecule under various conditions. This information is critical for understanding its biological activity and intermolecular interactions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can model its behavior over time, offering a dynamic perspective.

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations could be used to study the solvation of this compound in different media, such as water, ethanol, or non-polar solvents. By simulating the interactions between the solute and solvent molecules, researchers could understand how the solvent affects its conformational preferences and reactivity. The radial distribution functions derived from these simulations would reveal the structure of the solvent shell around the molecule.

MD simulations are also instrumental in studying intermolecular interactions. In solution, these simulations can shed light on how molecules of this compound interact with each other, for instance, through dipole-dipole interactions or stacking of the aromatic rings.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

A critical aspect of characterizing any new chemical entity is the determination of its spectroscopic profile. Computational chemistry serves as an invaluable tool in this process, allowing for the a priori prediction of spectroscopic signatures such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions can then be validated against experimentally obtained data, providing a robust confirmation of the molecular structure.

The prediction of spectroscopic properties for a molecule like this compound typically employs quantum mechanical calculations, with Density Functional Theory (DFT) being one of the most common and effective methods. mdpi.comjchps.com These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is often achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. tandfonline.com This approach calculates the isotropic magnetic shielding constants for each nucleus. To obtain the chemical shifts (δ), these shielding constants are referenced against a standard, typically tetramethylsilane (B1202638) (TMS). The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for achieving accuracy. tandfonline.com For this compound, distinct signals would be predicted for the protons and carbons of the thiophenone and bromophenyl rings.

Illustrative Predicted ¹H NMR Data for this compound Note: The following data is illustrative and based on typical chemical shift ranges for the expected functional groups. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-2 | 7.8 - 8.2 | d | ~ 2-3 |

| Thiophene H-4 | 6.9 - 7.2 | d | ~ 2-3 |

| Bromophenyl H-2', H-6' | 7.6 - 7.9 | d | ~ 8-9 |

| Bromophenyl H-3', H-5' | 7.5 - 7.7 | d | ~ 8-9 |

Illustrative Predicted ¹³C NMR Data for this compound Note: The following data is illustrative and based on typical chemical shift ranges. Quaternary carbon signals are expected to be weaker.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-3) | 190 - 200 |

| Thiophene C-5 | 145 - 155 |

| Thiophene C-2 | 135 - 145 |

| Bromophenyl C-1' | 130 - 135 |

| Bromophenyl C-3', C-5' | 131 - 133 |

| Bromophenyl C-2', C-6' | 128 - 130 |

| Bromophenyl C-4' | 122 - 127 |

| Thiophene C-4 | 120 - 125 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. mdpi.com These calculations can predict the wavenumbers (cm⁻¹) corresponding to the stretching and bending modes of the various bonds. For this compound, key predicted vibrations would include the C=O stretch of the ketone, C=C stretches of the aromatic and thiophene rings, the C-S stretch, and the C-Br stretch.

Illustrative Predicted IR Absorption Data for this compound Note: The following data is illustrative and based on typical vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (Ketone) | 1700 - 1680 |

| C=C Stretch (Aromatic/Thiophene) | 1600 - 1450 |

| C-S Stretch | 700 - 600 |

| C-Br Stretch | 600 - 500 |

UV-Vis Spectroscopy: The prediction of electronic absorption spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). jchps.comtandfonline.com This method calculates the energies of electronic transitions between molecular orbitals, primarily from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). These transition energies correspond to the wavelengths of maximum absorbance (λmax) in the UV-Vis spectrum.

Illustrative Predicted UV-Vis Absorption Data for this compound Note: The following data is illustrative. The solvent can significantly influence λmax values.

| Electronic Transition | Predicted λmax (nm) |

|---|---|

| π → π | 300 - 340 |

| n → π | 400 - 450 |

The ultimate test of any theoretical prediction is its comparison with experimental results. researchgate.net The validation process is a crucial step that confirms the identity and structure of the synthesized compound and refines the computational models. ijpsonline.comnih.gov

For this compound, this would involve synthesizing the compound and acquiring its actual spectroscopic data using standard laboratory techniques:

¹H and ¹³C NMR spectra would be recorded on an NMR spectrometer.

An FT-IR spectrum would be obtained to identify the key functional group vibrations.

A UV-Vis spectrum would be measured to determine the electronic absorption maxima.

The experimental data would then be directly compared to the predicted values from the tables above. A strong correlation between the calculated and observed spectra provides high confidence in the structural assignment. researchgate.net Discrepancies can also be highly informative, pointing to factors not fully accounted for in the calculation, such as strong intermolecular interactions in the solid state, conformational complexities, or significant solvent effects. This iterative process of prediction and validation is fundamental to modern chemical research, enabling a deeper understanding of molecular structure and properties.

Reactivity, Functionalization, and Derivatization of 5 4 Bromophenyl Thiophen 3 One

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring is a key feature for derivatization, primarily through palladium-catalyzed cross-coupling reactions. Additionally, the potential for directed ortho-metalation offers another route for regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Derivatization

The carbon-bromine bond in the 4-bromophenyl group of 5-(4-Bromophenyl)thiophen-3-one serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, this reaction would typically involve coupling with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst, a phosphine ligand, and a base. This reaction is highly efficient for creating biaryl structures, which are common motifs in pharmaceuticals and materials science.

Table 1: Representative Conditions for Suzuki Coupling of Aryl Bromides

| Component | Example |

|---|---|

| Aryl Bromide | This compound |

| Boronic Acid/Ester | Phenylboronic acid, 4-Methoxyphenylboronic acid |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF/Water |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by palladium and a copper(I) co-catalyst, typically in the presence of an amine base. Applying this to this compound would allow for the introduction of various alkynyl groups, leading to conjugated systems with interesting photophysical properties.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. sigmaaldrich.cn This palladium-catalyzed reaction would enable the vinylation of the bromophenyl ring of the title compound, providing access to stilbene-like derivatives. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

Directed ortho-Metalation and Subsequent Electrophilic Quench Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.net It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. researchgate.netmdpi.com For this compound, the heteroatoms in the thiophenone ring (sulfur and oxygen) could potentially act as directing groups, facilitating lithiation at the ortho-position of the phenyl ring. However, the inherent reactivity of the thiophenone core towards strong bases must be considered as a competing pathway. If successful, this strategy would allow for the introduction of a wide range of electrophiles, such as aldehydes, ketones, disulfides, and alkyl halides, at a specific position on the phenyl ring.

Reactivity of the Thiophenone Core

The thiophenone core of this compound possesses its own distinct reactivity, primarily centered around the active methylene (B1212753) group and the sulfur heteroatom.

Reactions Involving the Active Methylene Group (e.g., Knoevenagel Condensations)

The methylene group adjacent to the carbonyl in the thiophenone ring is activated and can undergo a variety of condensation reactions. The Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, is a prominent example. researchgate.net In the case of this compound, the active methylene group can react with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated systems. researchgate.net This reaction is a valuable method for extending the conjugation of the molecule and for synthesizing more complex derivatives.

Table 2: Knoevenagel Condensation of Ketones

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Aromatic Aldehyde | Piperidine, Pyrrolidine | Arylidene-thiophenone |

Oxidation and Reduction Chemistry of the Thiophenone System

The sulfur atom in the thiophenone ring can be oxidized to form the corresponding sulfoxide or sulfone. rsc.org This transformation can significantly alter the electronic properties and biological activity of the molecule. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. rsc.org

Conversely, the carbonyl group of the thiophenone core can be reduced to a hydroxyl group or completely removed to form a methylene group. Reagents such as sodium borohydride would typically reduce the ketone to a secondary alcohol. More forceful reduction conditions, like the Wolff-Kishner or Clemmensen reduction, could potentially lead to the deoxygenated thiophene (B33073) derivative. These modifications provide routes to new classes of compounds with different three-dimensional shapes and functionalities.

Synthesis of Novel Derivatives for Enhanced Research Applications

The derivatization of this compound through the aforementioned reactions can lead to the synthesis of novel compounds with potential applications in various research fields. For instance, the creation of extended π-conjugated systems through cross-coupling and condensation reactions could yield materials with interesting optical and electronic properties for applications in organic electronics.

In medicinal chemistry, the thiophene scaffold is a well-established pharmacophore present in numerous approved drugs. By functionalizing this compound, it is possible to generate libraries of novel compounds for screening against various biological targets. The ability to systematically modify both the phenyl and thiophenone portions of the molecule allows for detailed structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents. For example, derivatives have been synthesized for potential use as kinase inhibitors or as modulators of adenosine receptors.

Structural Modification for Tunable Electronic and Optical Properties

The electronic and optical characteristics of this compound, such as its absorption and emission spectra, as well as its frontier molecular orbital (HOMO/LUMO) energy levels, are intrinsically linked to its molecular structure. By strategically modifying this structure, these properties can be precisely tuned. The primary sites for modification are the bromine atom on the phenyl ring and the C4 position of the thiophene ring.

The 4-bromophenyl moiety is a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. scispace.com For instance, Suzuki coupling reactions can replace the bromine atom with various aryl or heteroaryl groups. nih.gov Introducing electron-donating groups (like alkoxy or alkylamines) or electron-withdrawing groups (like cyano or nitro) onto a new aryl substituent allows for systematic control over the molecule's intramolecular charge transfer (ICT) characteristics.

Electron-donating groups typically raise the energy level of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap and a bathochromic (red) shift in the absorption and emission spectra.

Electron-withdrawing groups tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which also reduces the energy gap and results in a red shift. rsc.org

Palladium-catalyzed reactions such as Stille coupling (with organostannanes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) further expand the range of possible derivatives. These modifications not only alter the electronic energy levels but also influence the planarity and conjugation length of the molecule, which are critical factors for optical properties. For example, extending the π-conjugated system by introducing larger aromatic systems can significantly enhance molar absorptivity and shift absorption to longer wavelengths.

The table below illustrates the projected impact of various substituents, introduced at the para-position of the phenyl ring (in place of bromine), on the key electronic and optical properties of the thiophen-3-one core structure.

| Derivative Structure | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max Absorption (λmax, nm) |

|---|---|---|---|---|---|

| 5-(4-R-phenyl)thiophen-3-one | -Br (Parent) | -6.10 | -2.55 | 3.55 | 350 |

| 5-(4-R-phenyl)thiophen-3-one | -OCH3 (Methoxy) | -5.85 | -2.50 | 3.35 | 375 |

| 5-(4-R-phenyl)thiophen-3-one | -N(CH3)2 (Dimethylamino) | -5.60 | -2.48 | 3.12 | 405 |

| 5-(4-R-phenyl)thiophen-3-one | -CN (Cyano) | -6.35 | -2.80 | 3.55 | 380 |

| 5-(4-R-phenyl)thiophen-3-one | -NO2 (Nitro) | -6.50 | -3.05 | 3.45 | 395 |

| 5-(4-R-phenyl)thiophen-3-one | -C≡C-Ph (Phenylethynyl) | -6.05 | -2.65 | 3.40 | 415 |

Note: The data in this table are representative values based on established principles of molecular electronics and are intended to illustrate the effects of structural modification.

Grafting and Polymerization Strategies for Precursors in Advanced Materials

The bifunctional nature of this compound makes it a valuable precursor for creating complex macromolecular structures, including surface-grafted polymers and conjugated polymers. These strategies are fundamental to the development of functional coatings, organic semiconductors, and other advanced materials. rsc.orgnih.gov

Grafting Strategies:

The bromine atom of the 4-bromophenyl group serves as an ideal initiation site for "grafting-from" polymerization techniques. nih.gov One of the most powerful methods in this context is Atom Transfer Radical Polymerization (ATRP). cmu.eduwikipedia.org In a typical ATRP process, the carbon-bromine bond can be reversibly activated by a transition-metal catalyst (commonly a copper complex) to generate a radical, which then propagates polymerization of a chosen monomer. acs.org This allows for the growth of well-defined polymer chains with controlled molecular weight and low dispersity directly from the thiophene-based molecule.

This "grafting-from" approach can be used to functionalize surfaces. If this compound is first anchored to a substrate (e.g., silicon oxide or a gold surface), subsequent ATRP can create a dense layer of polymer brushes. mdpi.com The properties of the resulting surface (e.g., hydrophobicity, biocompatibility, or conductivity) are then determined by the nature of the grafted polymer. For example, grafting polystyrene would create a hydrophobic surface, while grafting poly(N-isopropylacrylamide) could impart thermoresponsive properties.

Polymerization Strategies:

As a monomer, this compound can be incorporated into polymer backbones through polycondensation reactions. The bromine atom is a reactive site for various cross-coupling reactions, enabling its use in step-growth polymerization.

Suzuki Polycondensation: By reacting this compound with a diboronic acid or ester in the presence of a palladium catalyst, a conjugated polymer can be synthesized. scispace.com This approach allows for the creation of alternating copolymers with precisely defined structures, which is crucial for tuning the electronic properties of the resulting material for applications like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). rsc.org

Direct Arylation Polymerization (DArP): This method offers a more atom-economical route by directly coupling the C-Br bond with a C-H bond of another monomer, avoiding the need for pre-functionalization with organometallic reagents. nih.gov

The resulting polymers would feature the thiophen-3-one unit within the conjugated backbone, potentially influencing their solubility, morphology, and charge transport characteristics. The presence of the carbonyl group could enhance interchain interactions or provide a site for post-polymerization modification.

The following table summarizes potential strategies for utilizing this compound in the synthesis of advanced polymer materials.

| Strategy | Method | Role of this compound | Resulting Material | Potential Application |

|---|---|---|---|---|

| Grafting-From | Atom Transfer Radical Polymerization (ATRP) | Initiator | Surface-grafted polymer brushes | Functional coatings, biosensors, smart surfaces |

| Polymerization | Suzuki Polycondensation | Monomer | Conjugated alternating copolymer | Organic electronics (OFETs, OPVs) |

| Polymerization | Direct Arylation Polymerization (DArP) | Monomer | Conjugated polymer | Semiconducting materials |

| Grafting-To | Nucleophilic Substitution | Substrate (after conversion of Br to another group) | Polymer-functionalized molecule | Soluble polymer-small molecule hybrids |

Advanced Research Applications of 5 4 Bromophenyl Thiophen 3 One and Its Derivatives

Role in Organic Electronics and Optoelectronic Device Research

The development of organic electronic and optoelectronic devices is a rapidly advancing field, driven by the promise of low-cost, flexible, and large-area applications. Thiophene-containing molecules and polymers have been instrumental in this progress, serving as key components in a variety of devices. The 5-(4-Bromophenyl)thiophen-3-one scaffold, with its combination of a thiophene (B33073) ring, a ketone group, and a functionalizable bromophenyl moiety, is a candidate for future research in this area.

Organic Light-Emitting Diodes (OLEDs) Component Research

In the realm of Organic Light-Emitting Diodes (OLEDs), thiophene derivatives are frequently employed as host materials, emitting layers, and charge-transporting layers. The performance of an OLED is critically dependent on the electronic properties of its constituent materials. While specific data on this compound in OLEDs is not available, the structural features suggest potential utility.

The thiophene core can contribute to the charge-transporting capabilities of a material. The bromophenyl group can be used as a handle to attach various functional groups that can tune the emission color and efficiency. The ketone group's electron-withdrawing nature can also influence the molecule's frontier orbital energy levels, which is a key parameter in designing efficient OLED materials.

Future research could involve synthesizing derivatives of this compound where the bromine atom is replaced with various aromatic or electron-donating/withdrawing groups to create a library of materials with a range of photophysical properties suitable for OLED applications.

Organic Photovoltaics (OPVs) as Donor/Acceptor Material Research

Organic photovoltaics (OPVs) rely on the interplay between electron-donating and electron-accepting materials to generate electrical current from sunlight. Thiophene-based polymers and small molecules are among the most successful donor materials developed to date due to their strong absorption in the solar spectrum and good charge-carrier mobility.

The this compound structure could potentially be developed into either a donor or an acceptor material. The electron-rich thiophene ring is a common component of donor materials. Conversely, the electron-withdrawing ketone group could be exploited in the design of acceptor molecules. The ability to modify the molecule at the bromophenyl position provides a pathway to optimize its electronic properties and energy level alignment with other materials in an OPV device.

A hypothetical research direction would be to synthesize a donor-acceptor copolymer where a derivative of this compound is incorporated as the acceptor unit alongside a known thiophene-based donor unit. The performance of such a material in an OPV device would provide valuable insights into its potential.

Organic Field-Effect Transistors (OFETs) Semiconductor Research

Organic Field-Effect Transistors (OFETs) are the fundamental building blocks of organic integrated circuits. The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor used. Thiophene-based materials have consistently shown high mobilities, making them attractive for OFET applications.

The planarity and potential for intermolecular interactions of thiophene-containing molecules are crucial for efficient charge transport. The this compound core, when appropriately functionalized, could lead to materials with favorable solid-state packing for high charge mobility. The bromine atom allows for the introduction of substituents that can influence the molecular packing and, consequently, the electronic coupling between adjacent molecules.

Research in this area could focus on synthesizing a series of derivatives of this compound with different alkyl or aromatic substituents and evaluating their performance in OFETs. The data from such studies would help to establish structure-property relationships for this class of compounds.

Contributions to Advanced Sensing Technologies

The development of sensitive and selective chemical and optical sensors is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. Organic molecules that exhibit changes in their optical or electronic properties upon interaction with specific analytes are at the heart of these technologies.

Design and Performance Evaluation in Chemo- and Opto-Sensors

Thiophene-based compounds are often used in the design of chemo- and opto-sensors due to their rich photophysical properties and the sensitivity of these properties to the local environment. The interaction of an analyte with a thiophene-based sensor molecule can lead to changes in its absorption or fluorescence spectrum, which can be readily detected.

The this compound framework could be functionalized to create selective binding sites for specific analytes. For instance, the bromine atom could be replaced with a receptor group that has a high affinity for a particular metal ion or organic molecule. The binding of the analyte to the receptor would then trigger a measurable change in the electronic or optical properties of the thiophene-3-one core.

Integration Strategies for Enhanced Analyte Detection

For practical applications, sensor molecules need to be integrated into devices. This can involve immobilizing the molecules on a solid support, such as a nanoparticle or a thin film. The bromine atom on the this compound provides a convenient anchor point for such immobilization.

For example, derivatives of this compound could be attached to the surface of gold nanoparticles to create a colorimetric sensor. The binding of an analyte to the organic shell of the nanoparticles could induce aggregation, leading to a visible color change. Alternatively, thin films of a polymer derived from this compound could be used as the active layer in a chemiresistive sensor, where the binding of an analyte modulates the film's conductivity.

While the direct application of this compound remains a subject for future investigation, its structural motifs are well-represented in the broader landscape of high-performance organic materials. The insights gained from decades of research into thiophene chemistry provide a strong foundation for exploring the potential of this and similar compounds in the next generation of organic electronic devices and sensors.

Catalytic Applications and Ligand Design Research

Metal-Catalyzed Reactions Utilizing Thiophenone-Derived Ligands

While specific research on ligands derived directly from this compound is limited, the broader class of thiophene-based ligands has been extensively studied in metal-catalyzed reactions. Thiophenes can coordinate to transition metals in various modes, influencing the reactivity and selectivity of catalytic processes. pkusz.edu.cnelsevierpure.comcmu.edu The sulfur atom in the thiophene ring is a soft donor and can bind to soft metal ions. cmu.edu

Ligands derived from the thiophenone core could potentially be used in a variety of metal-catalyzed cross-coupling reactions. The design of such ligands can be tailored by modifying the substituents on the thiophene ring or the phenyl group. For instance, the introduction of additional donor atoms could lead to the formation of multidentate ligands, which often form more stable and selective catalysts. The general reactivity of thiophenes in organometallic chemistry suggests that derivatives of this compound could serve as ligands in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental transformations in organic synthesis. thieme-connect.com

A potential application lies in the development of palladium complexes. Palladium catalysts are widely used in cross-coupling reactions, and the nature of the ligand plays a crucial role in the catalyst's activity and stability. A ligand based on the this compound scaffold could offer unique electronic and steric properties to a palladium center, potentially leading to enhanced catalytic performance in specific applications.

| Potential Catalytic Application | Metal Center | Relevant Ligand Feature | Potential Advantage |

| Suzuki-Miyaura Coupling | Palladium | Thiophenone core, tunable substituents | Enhanced stability and selectivity |

| Heck Reaction | Palladium | Tunable steric and electronic properties | Control over regioselectivity |

| Sonogashira Coupling | Palladium/Copper | Sulfur and oxygen donor atoms | Unique coordination environment |

| C-H Activation | Rhodium/Iridium | Planar aromatic structure | Novel reactivity patterns |

Exploration of Organocatalysis Involving this compound Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The thiophenone scaffold is a promising candidate for the development of new organocatalysts. Research on the organocatalytic synthesis of tetrahydrothiophenes provides a strong indication of the potential of thiophenone derivatives in this field.

For example, the asymmetric synthesis of tetrahydrothiophenes has been achieved through organocatalytic domino reactions, such as thia-Michael/aldol cascades. pkusz.edu.cn These reactions often utilize chiral secondary amines or bifunctional catalysts to control the stereochemical outcome. A key intermediate in some of these syntheses is a sulfur-containing nucleophile that adds to an α,β-unsaturated carbonyl compound.

A thesis on the asymmetric synthesis of tetrahydrothiophenes describes the synthesis of a structurally similar compound, 5-(2-bromophenyl)-4-nitrotetrahydrothiophen-3-ol, through an organocatalytic sulfa-Michael addition. elsevierpure.com This suggests that this compound could be a precursor to chiral thiophene-based organocatalysts or a substrate in organocatalytic transformations. The ketone functionality in the thiophenone ring can be exploited to participate in various organocatalytic activation modes, such as enamine or iminium ion catalysis.

| Organocatalytic Reaction | Catalyst Type | Role of Thiophenone Scaffold | Potential Product |

| Asymmetric Michael Addition | Chiral Amine | Substrate for cascade reaction | Chiral tetrahydrothiophenes |

| Aldol Reaction | Proline-based catalyst | Enamine formation | Functionalized thiophenes |

| Mannich Reaction | Chiral Phosphoric Acid | Iminium ion formation | Amino-functionalized thiophenes |

Advanced Polymer Chemistry and Functional Materials Science

The unique combination of a conjugated thiophene system and a reactive bromophenyl group makes this compound a valuable building block for the synthesis of advanced functional materials, including π-conjugated polymers and supramolecular assemblies.

Precursors for π-Conjugated Polymers with Tunable Properties

Polythiophenes are a well-known class of conducting polymers with applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The properties of polythiophenes can be tuned by modifying their chemical structure, particularly the substituents on the thiophene ring.

The 4-bromophenyl group on this compound serves as an excellent starting point for the synthesis of π-conjugated polymers through metal-catalyzed cross-coupling polymerization methods. Techniques such as direct arylation polycondensation (DArP) are powerful methods for the synthesis of well-defined polythiophenes. elsevierpure.com The bromine atom allows for the controlled formation of carbon-carbon bonds, leading to the growth of a polymer chain.

The resulting polymers would feature a poly(phenylene-thiophene) backbone with a ketone functionality on the thiophene unit. This ketone group can further be used for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic and physical properties. For instance, it could be used to attach solubilizing side chains or other functional groups to enhance processability or introduce specific sensing capabilities. The synthesis of polythiophenes from brominated precursors is a well-established strategy in materials science. pkusz.edu.cncmu.edursc.org

| Polymerization Method | Catalyst | Monomer | Resulting Polymer |

| Direct Arylation Polycondensation (DArP) | Palladium-based | This compound | Poly(phenylene-thiophenone) |

| Suzuki Polycondensation | Palladium-based | Boronic ester derivative of the monomer | Poly(phenylene-thiophenone) |

| Stille Polycondensation | Palladium-based | Stannane derivative of the monomer | Poly(phenylene-thiophenone) |

Supramolecular Assemblies for Designer Functional Materials

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. Thiophene-based molecules are known to form well-ordered supramolecular structures, such as nanowires and 2D crystals, driven by π-π stacking interactions and hydrogen bonding. nih.govnih.gov

The structure of this compound is conducive to the formation of supramolecular assemblies. The planar aromatic rings can engage in π-stacking interactions, while the ketone group can act as a hydrogen bond acceptor. The bromine atom can also participate in halogen bonding, another important non-covalent interaction for directing self-assembly.

By carefully designing derivatives of this compound, it is possible to program their self-assembly into specific architectures with desired functions. For example, the introduction of long alkyl chains could promote the formation of liquid crystalline phases, while the incorporation of specific recognition motifs could lead to the development of sensors or stimuli-responsive materials. The study of supramolecular assemblies of thiophene derivatives is an active area of research with potential applications in organic electronics and nanotechnology. umons.ac.be

Future Research Directions and Emerging Paradigms for 5 4 Bromophenyl Thiophen 3 One

Integration with Artificial Intelligence and Machine Learning for Accelerated Materials Discovery

The traditional paradigm of materials discovery, often characterized by laborious trial-and-error experimentation, is being revolutionized by the advent of artificial intelligence (AI) and machine learning (ML). youtube.com These powerful computational tools can significantly expedite the identification and optimization of new materials by analyzing vast datasets and predicting structure-property relationships. acm.orgarxiv.org

For 5-(4-Bromophenyl)thiophen-3-one and its analogues, AI and ML can be leveraged to:

Predict Material Properties: By training ML models on existing experimental and computational data, it is possible to predict the electronic, optical, and mechanical properties of novel thiophenone derivatives. arxiv.org This includes predicting key parameters like band gaps, charge mobility, and absorption spectra, which are crucial for applications in organic electronics. researchgate.net

High-Throughput Virtual Screening: AI-driven platforms can screen vast virtual libraries of thiophenone-based compounds to identify candidates with desired functionalities. acm.org This in-silico screening process can prioritize the most promising molecules for synthesis and experimental validation, saving considerable time and resources. youtube.com

Generative Models for Novel Structures: Advanced AI techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed to design entirely new thiophenone architectures with optimized properties. arxiv.org These models can learn the underlying chemical rules and generate novel structures that may not be intuitively conceived by human researchers.

Sustainable Synthesis and Green Chemistry Approaches for Thiophenone Production

The increasing global emphasis on environmental sustainability necessitates a shift towards greener and more efficient chemical manufacturing processes. youtube.com The production of this compound and related compounds is no exception, and future research will undoubtedly focus on the development of sustainable synthetic methodologies. mdpi.com

Key areas of focus in green chemistry for thiophenone production include:

Use of Greener Solvents: Replacing hazardous and volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents is a primary goal. youtube.comnih.gov Research into water-compatible catalysts and reaction conditions for thiophene (B33073) synthesis is a promising avenue. nih.gov

Catalytic and Atom-Economic Reactions: The development of catalytic reactions that maximize atom economy is crucial for minimizing waste. youtube.com This involves designing synthetic routes that incorporate most of the atoms from the reactants into the final product, reducing the generation of byproducts. eurekalert.org

Renewable Feedstocks: Exploring the use of renewable biomass as a starting point for the synthesis of thiophene building blocks can reduce the reliance on fossil fuels. youtube.com This aligns with the broader goal of transitioning to a circular economy in the chemical industry. mdpi.com

Energy Efficiency: Investigating energy-efficient synthetic methods, such as microwave-assisted synthesis or flow chemistry, can significantly reduce the energy consumption and environmental footprint of thiophenone production. nih.gov

A life cycle assessment (LCA) of newly developed synthetic routes will be essential to holistically evaluate their environmental impact and ensure that they represent a genuine improvement over traditional methods. mdpi.com The table below outlines some potential green chemistry strategies for thiophenone synthesis.

| Green Chemistry Principle | Application in Thiophenone Synthesis | Potential Benefits |

| Waste Prevention | Designing synthetic routes with high atom economy. | Reduced generation of chemical waste. |

| Safer Solvents & Auxiliaries | Utilizing water or bio-solvents instead of halogenated solvents. nih.gov | Reduced environmental pollution and health risks. |

| Energy Efficiency | Employing microwave-assisted or flow chemistry techniques. nih.gov | Lower energy consumption and faster reaction times. |

| Use of Renewable Feedstocks | Deriving starting materials from biomass. youtube.com | Reduced dependence on fossil fuels. |

Exploration of Novel Photophysical and Electrochemical Phenomena

Thiophene-based materials are renowned for their interesting photophysical and electrochemical properties, which form the basis of their application in organic electronics and photonics. researchgate.netosti.gov Future research on this compound will delve deeper into these phenomena, aiming to uncover novel properties and enhance existing ones.

Anticipated research directions include:

Tuning Optical and Electronic Properties: Systematic studies on how chemical modifications to the this compound scaffold affect its absorption, emission, and redox characteristics will be crucial. researchgate.net This will enable the fine-tuning of its properties for specific applications.

Electrochemiluminescence (ECL): Investigating the ECL behavior of new thiophenone derivatives could lead to the development of highly sensitive sensors and advanced analytical devices. rsc.org

Non-Linear Optics: The exploration of the non-linear optical (NLO) properties of these compounds could open up applications in areas such as optical limiting and two-photon absorption. researchgate.net

Electrochromism: The ability of thiophene-based materials to change color in response to an electrical stimulus makes them attractive for smart windows, displays, and other electrochromic devices. mdpi.com

Computational studies, particularly using Density Functional Theory (DFT), will play a vital role in understanding and predicting the electronic structure and photophysical behavior of these molecules, guiding the design of new materials with tailored properties. researchgate.net The following table summarizes key photophysical and electrochemical properties and their potential applications.

| Property | Description | Potential Application |

| Fluorescence | Emission of light upon absorption of electromagnetic radiation. | Organic Light-Emitting Diodes (OLEDs), Bio-imaging. clinicalresearchnewsonline.com |

| Electrochromism | Reversible change in color upon application of an electric field. mdpi.com | Smart windows, Displays. mdpi.com |